molecular formula C14H14N4O2 B11845857 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl- CAS No. 86927-78-8

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-

Cat. No.: B11845857
CAS No.: 86927-78-8
M. Wt: 270.29 g/mol
InChI Key: DIGXAMHVOSPHFA-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-methoxybenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the intermediate, which is then cyclized with formamide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route, focusing on yield improvement, cost reduction, and process scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 6-(4-Hydroxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

    Reduction: Formation of 6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxybenzyl group enhances its potential as a kinase inhibitor, making it a valuable compound for therapeutic research .

Properties

CAS No.

86927-78-8

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17)

InChI Key

DIGXAMHVOSPHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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